(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE
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Overview
Description
(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, a cyano group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with sodium methoxide to form 2-(2-chlorophenyl)methoxybenzene.
Formation of the Cyano Intermediate: The next step involves the reaction of the methoxyphenyl intermediate with acrylonitrile in the presence of a base to form 3-[2-(2-chlorophenyl)methoxy]phenyl-2-cyanoacrylonitrile.
Formation of the Final Product: The final step involves the reaction of the cyano intermediate with 2,5-dimethylaniline in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
2-Fluorodeschloroketamine: A compound with a similar aromatic structure.
Uniqueness
(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-17-11-12-18(2)23(13-17)28-25(29)21(15-27)14-19-7-4-6-10-24(19)30-16-20-8-3-5-9-22(20)26/h3-14H,16H2,1-2H3,(H,28,29)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWLJQDFSYTBJX-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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